4-Amino-3-fluorobenzenesulfonamide

概述

描述

4-Amino-3-fluoro-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

准备方法

合成路线和反应条件: 4-氨基-3-氟-苯磺酰胺的合成可以通过多种方法实现。一种常见的方法是将4-硝基-3-氟苯磺酰胺氢化。 该反应通常需要氢化催化剂,例如负载在碳上的钯(Pd/C),在加压氢气下于高温条件下进行 .

工业生产方法: 在工业环境中,4-氨基-3-氟-苯磺酰胺的生产可能涉及使用大规模氢化反应器,并采用优化条件以确保高产率和纯度。该过程经过仔细监控,以保持所需的反应参数,并最大程度地减少杂质。

化学反应分析

反应类型: 4-氨基-3-氟-苯磺酰胺会发生多种化学反应,包括:

氧化: 氨基可以被氧化形成亚硝基或硝基衍生物。

还原: 该化合物可以被还原形成相应的胺。

取代: 在适当条件下,氟原子可以被其他亲核试剂取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。

还原: 使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等还原剂。

取代: 可以使用甲醇钠(NaOCH3)或叔丁醇钾(KOtBu)等亲核试剂。

主要生成物:

氧化: 形成亚硝基或硝基衍生物。

还原: 形成伯胺。

取代: 形成取代的苯磺酰胺。

科学研究应用

Medicinal Chemistry

Building Block for Pharmaceutical Synthesis

4-Amino-3-fluorobenzenesulfonamide is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs with potential anticancer and antimicrobial activities. The compound's ability to inhibit key enzymes, such as carbonic anhydrase IX, makes it particularly valuable in targeting cancer cells that overexpress this enzyme .

Potential Anticancer Agent

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in breast and colon cancer cells by activating caspase pathways, leading to programmed cell death.

Biological Studies

Enzyme Inhibition

The compound's role as an inhibitor of carbonic anhydrase has been extensively studied. This inhibition disrupts the bicarbonate buffer system, affecting pH regulation in the body and influencing cellular processes such as metabolism and signaling pathways .

Case Study: Inhibition of Carbonic Anhydrase IX

A study focused on the inhibitory effects of this compound on carbonic anhydrase IX demonstrated that it could significantly reduce enzyme activity in vitro. This suggests potential therapeutic applications in treating tumors where this enzyme is overexpressed.

Industrial Applications

Development of New Materials

In addition to its pharmaceutical applications, this compound is also employed in the development of new materials and chemical processes. Its unique chemical structure allows for functionalization through nucleophilic substitution, making it useful in synthesizing various compounds with specific properties .

作用机制

4-氨基-3-氟-苯磺酰胺的作用机制涉及它与特定分子靶标的相互作用。例如,它通过结合碳酸酐酶IX的活性位点来抑制其活性,从而阻止该酶催化二氧化碳的水合。 这种抑制会导致肿瘤微环境的pH值降低,从而抑制肿瘤的生长和增殖 .

类似化合物:

- 4-氨基-3-氯-苯磺酰胺

- 4-氨基-3-溴-苯磺酰胺

- 4-氨基-3-碘-苯磺酰胺

比较: 4-氨基-3-氟-苯磺酰胺因存在氟原子而独一无二,这会显著影响其化学反应性和生物活性。 已知氟原子可增强化合物的代谢稳定性和亲脂性,使其在生物系统中比相应的氯、溴或碘类似物更有效 .

相似化合物的比较

- 4-Amino-3-chloro-benzenesulfonamide

- 4-Amino-3-bromo-benzenesulfonamide

- 4-Amino-3-iodo-benzenesulfonamide

Comparison: 4-Amino-3-fluoro-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their chloro, bromo, or iodo counterparts .

生物活性

4-Amino-3-fluorobenzenesulfonamide (CAS No. 2368-84-5) is a sulfonamide compound recognized for its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and cellular effects, supported by relevant data and studies.

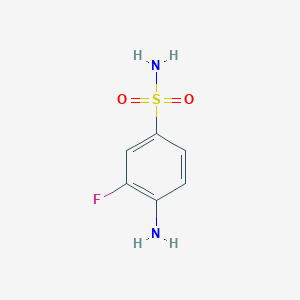

Chemical Structure and Properties

- Molecular Formula : C₆H₈FNO₂S

- Molecular Weight : 190.20 g/mol

- Structure : The compound features a benzene ring with an amino group, a fluorine atom, and a sulfonamide group.

The presence of the fluorine atom enhances the compound's biological activity and metabolic stability compared to other similar compounds.

Target Enzymes

This compound primarily inhibits carbonic anhydrase , an enzyme pivotal in regulating acid-base balance and facilitating fluid secretion in various physiological processes. By binding to the active site of carbonic anhydrase, it prevents substrate access, thereby inhibiting enzymatic activity.

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the bicarbonate buffer system, significantly affecting pH regulation within the body. This disruption can lead to altered physiological processes, particularly in cancer cells where carbonic anhydrase IX is often overexpressed.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile in clinical applications.

Cellular Effects

This compound exhibits profound effects on various cell types:

- Cell Signaling : Modulates signaling pathways that influence cellular responses.

- Gene Expression : Interacts with transcription factors, altering gene expression profiles.

- Cellular Metabolism : Affects metabolic pathways, potentially leading to reduced proliferation in cancer cells.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits carbonic anhydrase IX with significant potency. In vitro studies reported IC50 values indicating its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MDA-MB-231 (Breast Cancer) | 0.8 |

| HeLa (Cervical Cancer) | 0.6 |

These findings suggest its potential as a therapeutic agent in oncology .

Cytotoxicity Assessment

In cytotoxicity assays conducted on HEK293 cells, this compound showed no significant cytotoxic effects, indicating a favorable safety profile for normal cells while selectively targeting cancerous tissues .

属性

IUPAC Name |

4-amino-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFBADWBKHAPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405579 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-84-5 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。